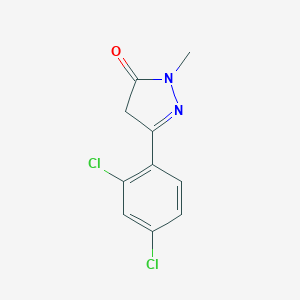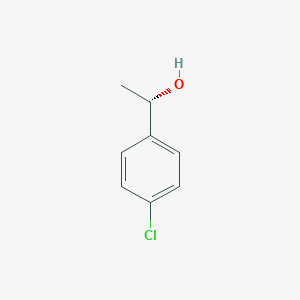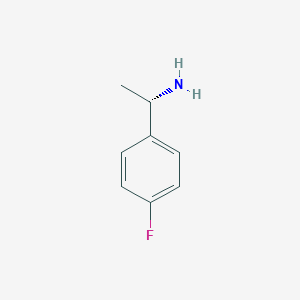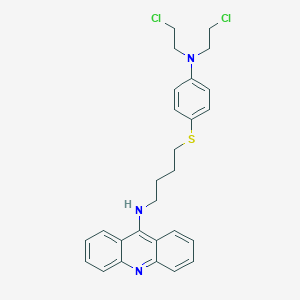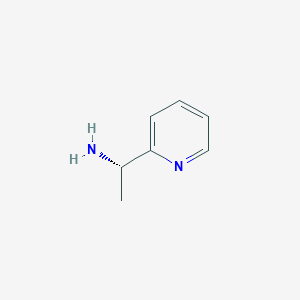
Methyl 6-piperidinonicotinate
Vue d'ensemble
Description
Methyl 6-piperidinonicotinate is a chemical compound with the molecular formula C12H16N2O2 . It is also known by the synonyms BUTTPARK 99\12-72 and methyl 6-piperidin-1-ylpyridine-3-carboxylate . The molecular weight of this compound is 220.2676 .
Synthesis Analysis
While specific synthesis methods for Methyl 6-piperidinonicotinate were not found, there are related compounds with similar structures that have documented synthesis methods. For instance, the synthesis method of 6-formyl methyl nicotinate involves taking 6-methyl nicotinate as a raw material, using glacial acetic acid as a solvent, and reacting under the action of bromine and sodium acetate . Another method for synthesizing stable 6-methyl nicotine takes 6-methyl nicotinate and gamma-butyrolactone as starting raw materials and sequentially carries out ester condensation reaction, ring opening reaction, reduction reaction, halogenation reaction, and amination ring closure reaction .Molecular Structure Analysis
The molecular structure of Methyl 6-piperidinonicotinate is complex, with a piperidine nucleus playing a significant role . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .Physical And Chemical Properties Analysis
Methyl 6-piperidinonicotinate has been confirmed to be 98% pure utilizing 1H NMR, chiral UPLC UV, and GC-MS . The aerosol transfer efficiency of a similar compound, 6-methylnicotine, was found to be similar to that of nicotine .Applications De Recherche Scientifique
Piperidine Derivatives
- Scientific Field : Drug Discovery
- Application Summary : Piperidine derivatives are utilized in various therapeutic applications. They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
- Methods of Application : Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
- Results or Outcomes : Piperidine and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
6-Methylnicotine
- Scientific Field : Pharmacology
- Application Summary : There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD .
- Methods of Application : The aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine (82.5 ± 0.6 % vs. 85.6 ± 2.9 % for freebase forms) .
- Results or Outcomes : Archival pharmacological data indicates that 6-methylnicotine is similar in potency and binding affinity to that of (S)-nicotine in in vivo and ex vivo models .
Vaping Industry
- Application Summary : Synthetic nicotine analogues, such as 6-methyl nicotine, are being used in vapes . These substances have a chemical structure similar to that of nicotine and are not subject to U.S. tobacco and vaping regulations .
- Methods of Application : Manufacturers can sell vapes containing synthetic nicotine analogues, such as 6-methyl nicotine, in the United States without seeking authorization from the FDA .
- Results or Outcomes : Some emerging data show these nicotine analogs may be more potent than nicotine, which is already highly addictive .
Chemical Research
- Application Summary : “Methyl 6-piperidinonicotinate” and similar compounds are often used in chemical research for proteomics applications .
Commercial Products
Safety And Hazards
Orientations Futures
There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .
Propriétés
IUPAC Name |
methyl 6-piperidin-1-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-5-6-11(13-9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSPHYCMAZIKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383373 | |
| Record name | methyl 6-piperidinonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-piperidinonicotinate | |
CAS RN |
132521-82-5 | |
| Record name | methyl 6-piperidinonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

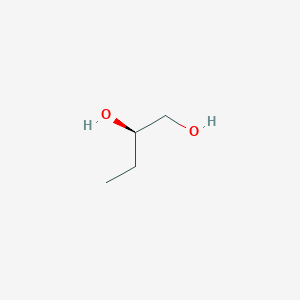
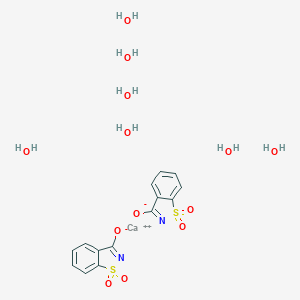
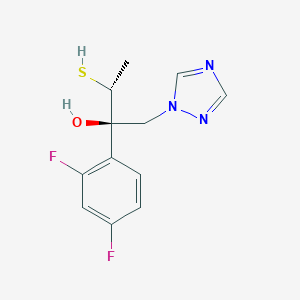
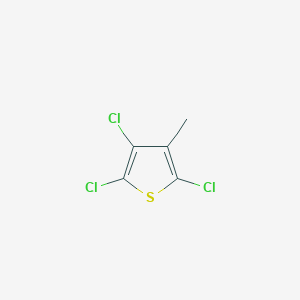
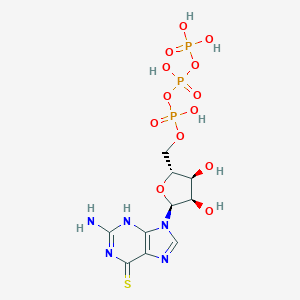

![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)

